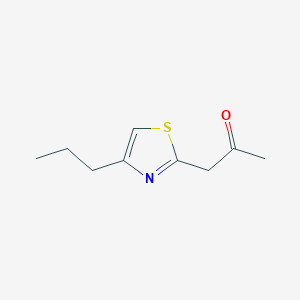
1-(4-Propyl-2-thiazolyl)-2-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Propyl-2-thiazolyl)-2-propanone is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a propyl group at the 4-position of the thiazole ring and a propanone group at the 2-position
Vorbereitungsmethoden
The synthesis of 1-(4-Propyl-2-thiazolyl)-2-propanone can be achieved through several synthetic routes. One common method involves the reaction of 4-propylthiazole with acetone in the presence of a suitable catalyst. The reaction conditions typically include heating the mixture under reflux and using an acid or base catalyst to facilitate the formation of the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
1-(4-Propyl-2-thiazolyl)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions where the propyl group or other substituents are replaced by different functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Propyl-2-thiazolyl)-2-propanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(4-Propyl-2-thiazolyl)-2-propanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(4-Propyl-2-thiazolyl)-2-propanone can be compared with other similar compounds, such as:
1-(4-Propyl-2-thiazolyl)-3-propanone: Similar structure but with different functional groups, leading to variations in chemical reactivity and applications.
1-(4-Propyl-2-thiazolyl)-2-butanone: Another analog with a butanone group instead of a propanone group, affecting its physical and chemical properties.
1-(4-Propyl-2-thiazolyl)-2-thiazolidinone: Contains a thiazolidinone ring, which imparts different biological activities and uses.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13NOS |
|---|---|
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
1-(4-propyl-1,3-thiazol-2-yl)propan-2-one |
InChI |
InChI=1S/C9H13NOS/c1-3-4-8-6-12-9(10-8)5-7(2)11/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
JGAGNMLNUANVDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CSC(=N1)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


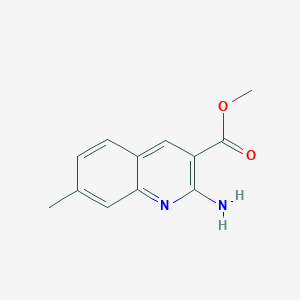
![Benzo[d]isothiazol-4-ylmethanol](/img/structure/B13667801.png)

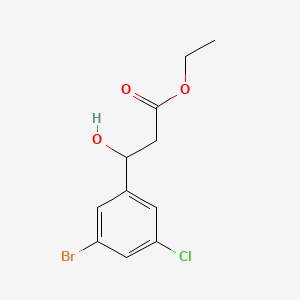

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one](/img/structure/B13667836.png)

![[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13667842.png)
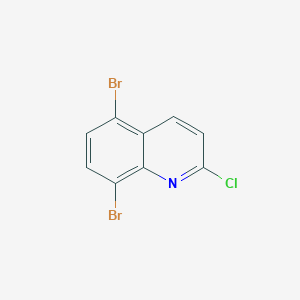
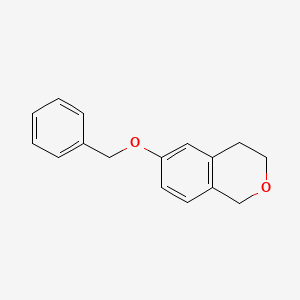
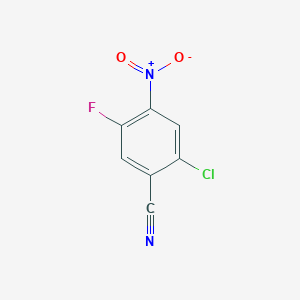
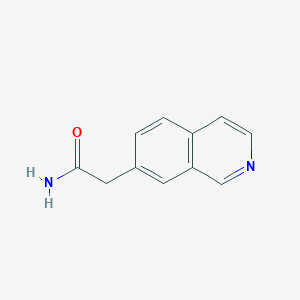
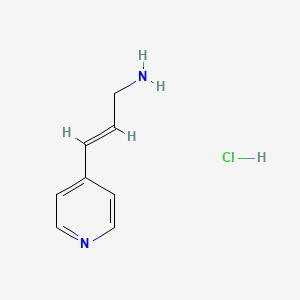
![2,4-Dichloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13667863.png)
